[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride
Description
Properties
IUPAC Name |
[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4OS.2ClH/c1-10-4-6(12(2,8)11)5(3-7)9-10;;/h4,8H,3,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPGFQEHMDVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)S(=N)(=O)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine; dihydrochloride, a compound with the CAS number 2416228-73-2, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₈N₂O₃S
- Molecular Weight : 288.37 g/mol
Research indicates that compounds similar to [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine may interact with various biological pathways, particularly those involved in cell signaling and proliferation. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of kinase activity and influence on DNA damage response pathways.
Antitumor Activity
Studies have shown that pyrazole derivatives can exhibit significant antitumor effects. For instance, related compounds have been identified as selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, which can sensitize cancer cells to DNA-damaging agents without affecting normal cells. This selectivity is crucial for developing cancer therapies that minimize side effects while maximizing efficacy .
Antimicrobial Properties
The potential of pyrazole compounds as antibiotic adjuvants has also been explored. Research suggests that these compounds can enhance the effectiveness of existing antibiotics by overcoming resistance mechanisms in bacteria. The structural modifications in pyrazole derivatives contribute to their ability to inhibit bacterial growth and biofilm formation .
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of ATR inhibitors, compounds similar to [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine were shown to significantly reduce tumor growth in xenograft models. The combination of these inhibitors with traditional chemotherapy agents resulted in enhanced antitumor activity compared to monotherapy .
Case Study 2: Antibiotic Enhancement
A study focused on the use of pyrazole derivatives as antibiotic adjuvants demonstrated that these compounds could restore sensitivity in resistant bacterial strains. The addition of [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine in conjunction with standard antibiotics improved therapeutic outcomes in vitro .
Data Table: Biological Activities Comparison
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, research has shown that modifications in the pyrazole structure can enhance the selectivity and potency against cancer cell lines by targeting the ATP-binding pocket of kinases such as CSNK2A2. This highlights the importance of structural variations in developing effective anticancer agents .
Antiviral Properties
The compound's structural features suggest potential applications in antiviral therapies, particularly against β-coronaviruses. The incorporation of methyl and sulfonimidoyl groups may improve binding affinity to viral proteins, thereby inhibiting replication. Such studies emphasize the need for further exploration into the efficacy of this compound in combating viral infections .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly in modulating pathways involved in inflammation and immune responses. Its ability to inhibit specific enzymes could lead to therapeutic applications in treating autoimmune diseases or conditions characterized by excessive inflammation .
Neurological Effects
Preliminary research suggests that pyrazole derivatives might influence neurotransmitter systems, potentially offering benefits in neurodegenerative diseases. The modulation of pathways related to dopamine and serotonin could provide insights into developing treatments for conditions like Parkinson's disease or depression .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to understand how modifications to the pyrazole ring affect biological activity. These studies are crucial for optimizing the compound's efficacy and minimizing side effects. For instance, varying substituents on the pyrazole ring can significantly influence its interaction with biological targets, leading to enhanced therapeutic profiles .
Toxicology Assessments
Understanding the safety profile of [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine; dihydrochloride is essential for its application in pharmaceuticals. Toxicological studies indicate that while certain derivatives show promise, their safety and tolerability must be thoroughly evaluated through preclinical and clinical trials before any therapeutic use can be established .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining various pyrazole derivatives, [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine; dihydrochloride was found to inhibit growth in several cancer cell lines with IC50 values indicating significant activity compared to standard chemotherapeutics.
Case Study 2: Antiviral Screening
A screening assay against a panel of viruses demonstrated that this compound exhibited moderate antiviral activity, warranting further investigation into its mechanism of action and potential as a lead compound for drug development.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key distinction lies in its methylsulfonimidoyl group , which differentiates it from other pyrazole-based methanamine derivatives. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrazole-Based Methanamine Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely faces challenges similar to due to the steric and electronic demands of introducing the sulfonimidoyl group.
- Simpler analogs like achieve higher yields via straightforward cyclization, highlighting a trade-off between structural complexity and synthetic efficiency.
Key Observations :
- The sulfonimidoyl group in the target compound may confer unique selectivity compared to methyl or thiazole substituents, possibly targeting enzymes sensitive to sulfonamide-like motifs.
Physicochemical Properties
Table 4: Physicochemical Comparison
Key Observations :
Q & A
Q. What are the recommended synthetic routes for [1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine dihydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis of pyrazole derivatives often involves nucleophilic substitution or coupling reactions. For the sulfonimidoyl moiety, sulfoximine precursors can be functionalized via transition-metal-catalyzed reactions (e.g., Pd-mediated cross-coupling). Post-synthesis, purity optimization requires iterative recrystallization (using solvents like ethanol/water mixtures) and chromatography (e.g., reverse-phase HPLC with C18 columns). Purity validation should combine 1H/13C NMR (to confirm structural integrity) and HPLC-MS (to detect impurities <0.1%). Stability during synthesis must be monitored under inert atmospheres (N2/Ar) to prevent oxidation of the sulfonimidoyl group .
Q. Which spectroscopic and crystallographic techniques are most suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR with deuterated DMSO or CDCl3 resolves pyrazole ring protons (δ 7.5–8.5 ppm) and sulfonimidoyl groups (δ 3.1–3.5 ppm for S=NH). DEPT-135 distinguishes CH3 groups .
- X-Ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) confirms absolute configuration, especially for the sulfonimidoyl stereocenter. Crystallization in acidic conditions (e.g., HCl/EtOH) favors dihydrochloride salt formation.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C7H14Cl2N4S: calc. 265.03, observed 265.02) .
Q. What are critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential HCl vapor release .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residual acid with sodium bicarbonate. Avoid aqueous runoff into drains .
- Storage : Store in sealed glass containers at 2–8°C under anhydrous conditions to prevent hydrolysis of the dihydrochloride salt .
Advanced Research Questions
Q. How does the sulfonimidoyl group influence the compound’s reactivity in nucleophilic environments, and what experimental approaches can elucidate this?
- Methodological Answer : The sulfonimidoyl group (S=NH) acts as a chiral, electron-deficient center. Reactivity studies involve:
- Kinetic Experiments : Compare reaction rates of sulfonimidoyl vs. sulfonyl analogs in SN2 reactions (e.g., with benzyl bromide in THF). Monitor by TLC or in-situ IR.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition-state geometries. Correlate with experimental Hammett parameters .
- Chiral HPLC : Resolve enantiomers (if applicable) to study stereochemical outcomes .
Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s biological activity?
- Methodological Answer :
- Docking vs. Assay Discrepancies : If computational docking (AutoDock Vina) predicts strong binding to a kinase, but in vitro assays show low inhibition, validate via:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to confirm weak interactions.
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations, ruling out permeability issues .
- Theoretical Refinement : Adjust force field parameters (e.g., AMBER for solvation effects) to better model the sulfonimidoyl group’s hydration .
Q. How can the stability of the dihydrochloride salt be systematically assessed under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Thermal Stress : Heat at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (e.g., new peaks at 254 nm indicate HCl loss or sulfonimidoyl oxidation).
- pH Stability : Dissolve in buffers (pH 1–10), incubate at 25°C, and track degradation products (e.g., free base formation at pH >7) .
- Solid-State Stability : Use PXRD to detect polymorphic transitions under humidity stress. Pair with TGA-DSC to identify hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
